molecular formula C11H15NO3 B015337 Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 18818-25-2

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No. B015337
CAS RN: 18818-25-2
M. Wt: 209.24 g/mol
InChI Key: ICSYWXKWNBYRGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" typically involves cyclization reactions, hydrolysis, decarboxylation, and formylation reactions. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized through the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, highlighting a pathway that could potentially be applied or adapted for the synthesis of "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" has been elucidated using various spectroscopic techniques, including infrared, 1H NMR, and mass spectroscopy. These techniques have confirmed the presence of the heterocyclic pyrrole ring, and structural characterization reveals details about substituent effects and molecular conformation (Hublikar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of pyrrole derivatives includes participation in cycloaddition reactions, nucleophilic substitutions, and the formation of various adducts. For example, the synthesis of pyrrolo[1,2-a]indoles involves the Vilsmeier formylation of 3-methylindol-2-yl ketones, indicating the potential for formyl group addition to the pyrrole ring, which is a key feature of "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" (Kazembe & Taylor, 1980).

Scientific Research Applications

  • DNA Binding Agent : A derivative, Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, shows potential as a DNA binding agent due to its antiparallel β-sheet arrangement and strong hydrogen bonding (Yao, Yi, Zhou, & Xiong, 2013).

  • Stereoselective Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a novel method significant for the synthesis of RWJ-53308, has been developed (Zhong et al., 1999).

  • Antimicrobial and Antiproliferative Activity : Synthesized 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives show better antiproliferative and in vitro antimicrobial activity against various microorganisms (Božić et al., 2017).

  • Biological Activities : Novel methods for synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, which have potential biological activities, have been presented (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

  • Antimicrobial Agent : New pyrrole chalcone derivatives exhibit significant antimicrobial activity, making them suitable for the development of new therapeutic tools (Hublikar et al., 2019).

  • Nonsteroidal Progesterone Receptor Modulator : A novel nonsteroidal progesterone receptor modulator was synthesized using a combination of N,N-dimethyl formamide and solid inorganic base potash, providing a selective pyrrole ring N-methylation reaction (Xiao Yong-mei, 2013).

  • Anticonvulsant and Antinociceptive Activity : New hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones were identified, with one compound showing the most favorable properties (Kamiński et al., 2016).

Future Directions

Pyrrole and its derivatives are a potential source of biologically active compounds and are found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” could also be a subject of future research.

properties

IUPAC Name

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYWXKWNBYRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441412
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

CAS RN

18818-25-2
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Gibault, F Bailly, M Corvaisier, M Coevoet… - …, 2017 - Wiley Online Library
Porphyrin derivatives, in particular verteporfin (VP), a photosensitizer initially designed for cancer therapy, have been identified as inhibitors of the YAP–TEAD interaction and …

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